N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-8-3-4-10(21-8)9(19-2)7-14-12(17)13(18)15-11-5-6-20-16-11/h3-6,9H,7H2,1-2H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJZQYUSQTLIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=NOC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 302.33 g/mol
This compound features an isoxazole ring, which is known for its role in various biological activities, and a methoxy-thiophene moiety that may enhance its pharmacological properties.
Biological Activity Overview
This compound has been studied for several biological activities, primarily focusing on:
- Antimicrobial Activity : Research indicates that derivatives of isoxazole and thiophene, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cell lines, indicating a possible mechanism involving apoptosis induction .
The biological effects of this compound are hypothesized to be mediated through:
- Targeting Kinases : The compound has been noted for its potential as a kinase inhibitor, which plays a crucial role in various signaling pathways involved in cell growth and differentiation .
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that the compound may influence ROS levels within cells, contributing to its cytotoxic effects on cancer cells .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Scientific Research Applications
Biological Activities
Numerous studies have investigated the biological activities of this compound, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Activity
Studies have reported that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.
Case Study: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against various cancer cell lines using MTT assays. The results indicated IC50 values in the micromolar range, demonstrating potent activity compared to standard chemotherapeutics .
Case Study: Anti-inflammatory Mechanism
Another study explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting a promising role in managing chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Antiviral Oxalamides
Compounds such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) () share the oxalamide core but differ in substituents. Key comparisons include:
| Property | Target Compound | Compound 13 | Compound 14 |
|---|---|---|---|
| Substituents | Isoxazol-3-yl, thiophen-ethyl | Thiazol, acetylpiperidinyl | Thiazol, pyrrolidinyl |
| Synthetic Yield | Not reported | 36% | 39% |
| Bioactivity | Unknown (inferred antiviral potential) | HIV entry inhibition | HIV entry inhibition |
| Metabolic Features | Thiophene may enhance lipophilicity | Hydroxyethyl group increases polarity | Hydroxymethyl improves solubility |
The isoxazole and thiophene groups in the target compound may confer distinct pharmacokinetic properties compared to thiazole-containing analogs.
Umami Flavoring Oxalamides
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) and its analogs (–8) are flavor enhancers. Comparisons highlight substituent-driven differences in safety and metabolism:
| Property | Target Compound | S336 | S5456 |
|---|---|---|---|
| Substituents | Isoxazol-3-yl, thiophen-ethyl | 2,4-Dimethoxybenzyl, pyridyl | 2,3-Dimethoxybenzyl, pyridyl |
| Regulatory Status | Not evaluated | Approved globally (FEMA 4233) | Under evaluation |
| NOEL (mg/kg/day) | Not tested | 100 (rat study) | Not reported |
| CYP Inhibition | Unknown | <50% inhibition at 10 µM | 51% inhibition (CYP3A4 at 10 µM) |
The target compound’s thiophene and isoxazole groups may alter its flavor potency or metabolic pathway compared to S336’s dimethoxybenzyl and pyridyl moieties. Notably, oxalamides like S336 resist amide hydrolysis in hepatocyte assays, suggesting similar stability for the target compound .
Antimicrobial Oxalamides
Compounds such as GMC-1 to GMC-5 () feature isoindoline-dione and aryl substituents. While antimicrobial data are sparse, structural differences are notable:
| Property | Target Compound | GMC-3 | GMC-5 |
|---|---|---|---|
| Substituents | Isoxazol-3-yl, thiophen-ethyl | 4-Chlorophenyl, isoindoline-dione | 4-Methoxyphenyl, isoindoline-dione |
| Synthetic Method | Not reported | Recrystallized (THF/hexane) | Recrystallized (THF/hexane) |
| Polarity | Moderate (methoxy, thiophene) | High (chlorophenyl, dione) | Moderate (methoxyphenyl, dione) |
The target compound’s thiophene group may enhance membrane permeability compared to chlorophenyl or methoxyphenyl groups in GMC derivatives.
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Synthetic Step | Key NMR Peaks (δ, ppm) | LC-MS [M+H]+ |
|---|---|---|---|
| Isoxazole-3-amine | Cyclization | 6.85 (s, 1H, isoxazole H), 10.2 (s, 1H, NH₂) | 98.05 → 99.1 |
| 5-Methylthiophene-2-ethylmethoxy | Friedel-Crafts | 2.35 (s, 3H, CH₃), 4.25 (m, 2H, OCH₂) | 169.08 → 170.1 |
| Oxalamide product | Coupling | 3.55 (m, 2H, CH₂), 10.75 (s, 1H, NH) | 361.10 → 362.1 |
Q. Table 2. Comparison of Analog Bioactivity
| Analog (R-group) | Target (e.g., HIV protease) | IC₅₀ (nM) | logP |
|---|---|---|---|
| R = H (Parent) | 50 ± 5 | 2.8 | |
| R = F | 32 ± 3 | 3.1 | |
| R = OCH₃ | 120 ± 10 | 2.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
